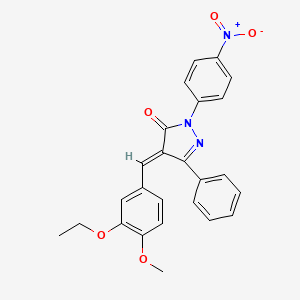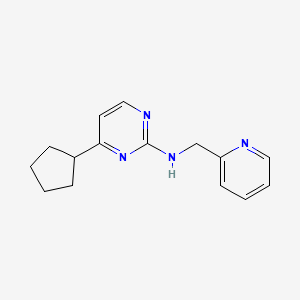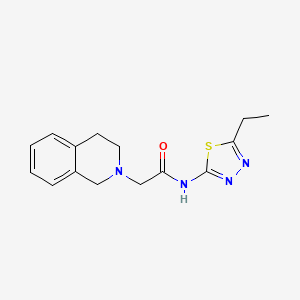![molecular formula C15H17N3OS B5296757 4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5296757.png)
4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmaceuticals. It is a pyridine-based compound that has been synthesized using various methods.
作用機序
The mechanism of action of 4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which plays a key role in inflammation. It has also been suggested that the compound may act by modulating the activity of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine exhibits various biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory activity by inhibiting the activity of COX-2. It has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In addition, it has been found to exhibit neuroprotective effects by modulating the activity of various neurotransmitters in the brain.
実験室実験の利点と制限
One of the main advantages of 4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine is its potential applications in the field of pharmaceuticals. However, there are also some limitations associated with its use in lab experiments. For example, the compound may exhibit toxicity at high concentrations, which can affect the results of experiments. In addition, the compound may exhibit low solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its effects on various diseases.
2. Development of new synthesis methods for the compound to improve its yield and purity.
3. Studies on the pharmacokinetics and pharmacodynamics of the compound to better understand its efficacy and safety.
4. Development of new formulations of the compound to improve its solubility and bioavailability.
5. Studies on the potential use of the compound in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, 4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine is a compound that has gained significant attention in scientific research due to its potential applications in the field of pharmaceuticals. It has been synthesized using various methods and has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and inflammation. However, further research is needed to fully understand the mechanism of action of the compound and to improve its efficacy and safety for use in pharmaceuticals.
合成法
The synthesis of 4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine has been reported in various scientific studies. One of the most commonly used methods involves the reaction of 4-chloropyridine with 2-propyl-1,3-thiazole-4-carbonyl chloride and sodium azide in the presence of a catalyst. The resulting compound is then treated with sodium methoxide to obtain the final product.
科学的研究の応用
4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and inflammation. In addition, it has also been studied for its potential use as an antipsychotic and antidepressant.
特性
IUPAC Name |
(2-propyl-1,3-thiazol-4-yl)-(3-pyridin-4-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-2-3-14-17-13(10-20-14)15(19)18-8-12(9-18)11-4-6-16-7-5-11/h4-7,10,12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUNYTKGNRLAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CC(C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[(2-Propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-adamantyl)-6-(3,4-dimethoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5296701.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296708.png)
![[(cis-4-aminocyclohexyl)methyl]methyl(1-pyridin-3-ylpropyl)amine](/img/structure/B5296716.png)

![2-(4-fluorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5296719.png)
![5-methyl-4-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296722.png)
![(3-methoxypropyl){2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}amine hydrochloride](/img/structure/B5296729.png)
![3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5296731.png)
![(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5296732.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5296745.png)


![1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)